![molecular formula C11H15ClN2O3 B13500257 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride typically involves the following steps:
Formation of 4-(Dimethylamino)benzaldehyde: This intermediate is prepared by the reaction of dimethylamine with benzaldehyde under acidic conditions.
Condensation Reaction: The 4-(Dimethylamino)benzaldehyde is then reacted with glycine in the presence of a suitable condensing agent to form 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group, resulting in the formation of 2-{[4-(Dimethylamino)phenyl]amino}acetic acid.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The formamido group can undergo hydrolysis, releasing formic acid and the corresponding amine, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenylacetic acid: Similar structure but lacks the formamido group.
2-{[4-(Diethylamino)phenyl]formamido}acetic acid: Similar structure with an ethyl group instead of a methyl group on the amino group.
Uniqueness
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride is unique due to the presence of both the dimethylamino and formamido groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C11H15ClN2O3 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)benzoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-13(2)9-5-3-8(4-6-9)11(16)12-7-10(14)15;/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15);1H |
InChI Key |
MIBGWERCTKKFEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


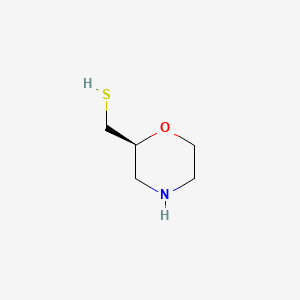

![2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13500203.png)
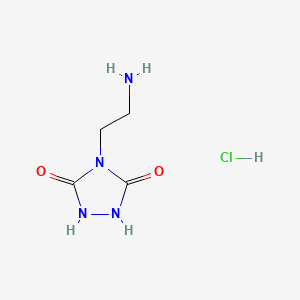

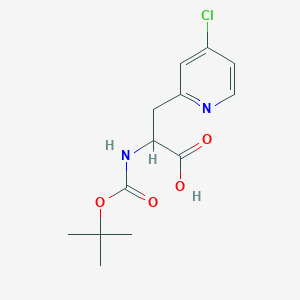
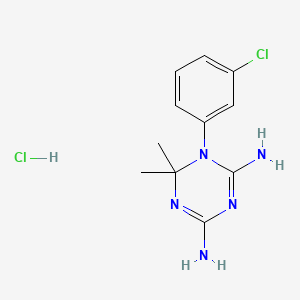
![{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol](/img/structure/B13500243.png)
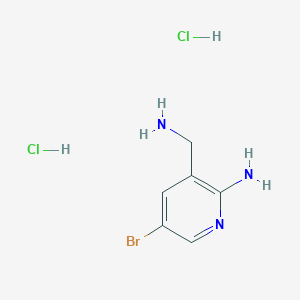
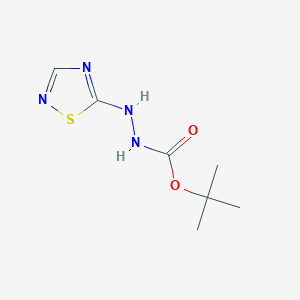
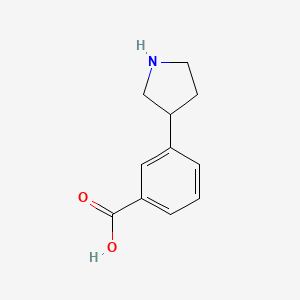

![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)

